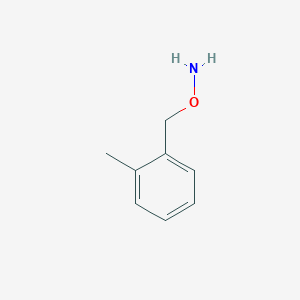

O-(2-Methylbenzyl)hydroxylamine

Description

Structure

3D Structure

Properties

IUPAC Name |

O-[(2-methylphenyl)methyl]hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO/c1-7-4-2-3-5-8(7)6-10-9/h2-5H,6,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCNWHNCNFXEFLN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CON | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80551848 | |

| Record name | O-[(2-Methylphenyl)methyl]hydroxylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80551848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75959-26-1 | |

| Record name | O-[(2-Methylphenyl)methyl]hydroxylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80551848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity Profiles and Mechanistic Investigations of O 2 Methylbenzyl Hydroxylamine and Its Analogues

Electrophilic Amination Reactions Mediated by O-Substituted Hydroxylamines

O-substituted hydroxylamines, including O-(2-Methylbenzyl)hydroxylamine, are versatile reagents in organic synthesis, primarily serving as electrophilic aminating agents. rsc.orgrsc.org The presence of an electron-withdrawing group attached to the oxygen atom activates the nitrogen atom, rendering it susceptible to nucleophilic attack. This reactivity allows for the formation of new bonds between nitrogen and various atoms, including carbon, nitrogen, oxygen, and sulfur. rsc.org

Carbon-Nitrogen (C–N) Bond Formation

The formation of carbon-nitrogen bonds is a cornerstone of organic synthesis due to the prevalence of amino groups in pharmaceuticals and biologically active molecules. vivekanandcollege.ac.innih.govresearchgate.net O-substituted hydroxylamines, such as O-benzoylhydroxylamines, have emerged as effective electrophilic aminating agents for this purpose. vivekanandcollege.ac.innih.gov These reactions can be catalyzed by transition metals, such as copper, palladium, nickel, and cobalt, and proceed via an electrophilic amination pathway. vivekanandcollege.ac.in

In these reactions, a carbon nucleophile attacks the electrophilic nitrogen atom of the O-substituted hydroxylamine (B1172632), leading to the formation of a new C–N bond. wiley-vch.de The reaction can proceed through different mechanisms depending on the catalyst and substrates. For instance, in transition metal-catalyzed reactions, the metal can undergo oxidative addition to the N–O bond, followed by ligand exchange and reductive elimination to form the C–N bond. wiley-vch.de

A variety of carbon nucleophiles can be employed in these reactions, including organometallic reagents like Grignard reagents and diorganozinc reagents, as well as enolates and carbanions. wiley-vch.descite.ai The choice of the O-substituent on the hydroxylamine can influence the reactivity and selectivity of the amination reaction.

Table 1: Examples of Copper-Catalyzed Electrophilic Amination for C-N Bond Formation

| Nucleophile | Electrophilic Aminating Agent | Catalyst | Product | Yield (%) | Reference |

| Diorganozinc Reagents | O-Acyl Hydroxylamines | Cu Catalyst | Tertiary Amines | Good | wiley-vch.deorganic-chemistry.org |

| Grignard Reagents | O-Sulfonyloximes | Cu Catalyst | Amines | Moderate | wiley-vch.de |

| Arylboronic Acids | O-Benzoylhydroxylamines | Cu Catalyst | Aryl Amines | High | nih.gov |

Nitrogen-Nitrogen (N–N) Bond Formation

The construction of nitrogen-nitrogen bonds is crucial for the synthesis of hydrazines and their derivatives, which are important building blocks in various chemical and pharmaceutical applications. O-substituted hydroxylamines can act as electrophilic aminating agents in reactions with nitrogen nucleophiles to form N–N bonds. rsc.org

Amines are common nitrogen nucleophiles used in these reactions. The reaction involves the attack of the amine's lone pair of electrons on the electrophilic nitrogen of the O-substituted hydroxylamine, displacing the oxygen-containing leaving group. This process is essentially an SN2-type reaction at the nitrogen atom. ariel.ac.il

Hydroxylamine-O-sulfonic acid and its derivatives are examples of O-substituted hydroxylamines that have been successfully employed for the synthesis of hydrazines. rsc.org The reaction conditions for N–N bond formation are typically mild, making this a useful method for accessing a variety of substituted hydrazines.

Table 2: Electrophilic Amination for N-N Bond Formation

| Nitrogen Nucleophile | Electrophilic Aminating Agent | Product | Reference |

| Amines | Hydroxylamine-O-sulfonic acid | Hydrazines | rsc.org |

| Amines | O-Diphenylphosphinyl hydroxylamine | Hydrazines | ariel.ac.il |

Oxygen-Nitrogen (O–N) Bond Formation

The formation of oxygen-nitrogen bonds leads to the synthesis of alkoxyamines and related compounds, which have applications in various fields, including polymer chemistry and medicinal chemistry. nih.govrsc.orgresearchgate.net Electrophilic amination using O-substituted hydroxylamines provides a direct route to these compounds. rsc.org

In this reaction, an oxygen nucleophile, typically an alcohol or a phenolate, attacks the electrophilic nitrogen atom of the O-substituted hydroxylamine. ariel.ac.il This results in the formation of a new O–N bond and the displacement of the leaving group. The reaction is often carried out in the presence of a base to deprotonate the alcohol and enhance its nucleophilicity.

A notable example is the intermolecular electrophilic O-amination of aliphatic alcohols using fluorenone oxime tosylate or mesylate as the aminating agent. ariel.ac.il This reaction proceeds under mild conditions and allows for the synthesis of a diverse range of O-alkylhydroxylamines. ariel.ac.il The reactivity is sensitive to steric effects in the alcohol, and the presence of activating groups like an aromatic ring or a double bond can increase the reaction rate. ariel.ac.il

Table 3: Intermolecular Electrophilic O-Amination of Alcohols

| Alcohol | Electrophilic Aminating Agent | Product | Yield (%) | Reference |

| Benzyl (B1604629) alcohol | Fluorenone oxime O-tosylate | Fluorenone oxime-O-benzyl ether | >80 | ariel.ac.il |

| Allyl alcohol | Fluorenone oxime O-mesylate | Fluorenone oxime-O-allyl ether | High | ariel.ac.il |

Sulfur-Nitrogen (S–N) Bond Formation

The synthesis of compounds containing sulfur-nitrogen bonds, such as sulfilimines, is of significant interest due to their presence in various biologically active molecules and their utility as synthetic intermediates. nih.govorganic-chemistry.org Electrophilic amination of sulfur nucleophiles with O-substituted hydroxylamines offers a valuable method for constructing S–N bonds. rsc.org

Thioethers are common sulfur nucleophiles that react with electrophilic aminating agents to form sulfilimines. organic-chemistry.org The reaction involves the attack of the sulfur atom on the electrophilic nitrogen, leading to the formation of an S–N bond. This process can be catalyzed by transition metals, such as copper or ruthenium. nih.govorganic-chemistry.org

For example, copper-catalyzed reactions of thioethers with N-acyloxyamides as N-acyl nitrene precursors can produce sulfimides. organic-chemistry.org In some cases, if allylic sulfides are used, the initially formed sulfimide (B8482401) can undergo a nih.govnih.gov-sigmatropic rearrangement to yield N-allyl-N-(thio)amides. organic-chemistry.org

Table 4: Synthesis of Sulfilimines via Electrophilic Amination

| Sulfur Nucleophile | Electrophilic Aminating Agent | Catalyst | Product | Reference |

| Thioethers | N-Acyloxyamides | Ru(II) complex | Sulfimides | organic-chemistry.org |

| Sulfenamides | Arylboronic acids | Copper catalyst | Sulfilimines | nih.gov |

Rearrangement and Cycloaddition Chemistry

nih.govnih.govSigmatropic Shifts and their Synthetic Utility

Sigmatropic rearrangements are pericyclic reactions where a sigma bond migrates across a π-system. wikipedia.org Among these, the nih.govnih.gov-sigmatropic rearrangement has proven to be a powerful tool for forming carbon-carbon and carbon-heteroatom bonds. rsc.org

In the context of this compound analogues, specifically N-benzyl-O-allylhydroxylamines, a nih.govnih.gov-sigmatropic rearrangement can be induced. rsc.orgrsc.org Treatment of these compounds with a strong base, such as n-butyllithium, leads to the formation of the corresponding N-allylhydroxylamines. rsc.orgrsc.org Mechanistic studies have confirmed the intramolecular nature of this transformation, consistent with a nih.govnih.gov-sigmatropic rearrangement. rsc.orgrsc.org

This rearrangement has significant synthetic utility as the resulting N-allylhydroxylamines can be subsequently reduced to afford the corresponding N-allylamines. rsc.org This two-step sequence provides an efficient method for the synthesis of these valuable building blocks. The rearrangement of allyl oxime ethers to nitrones, which can then participate in cycloaddition reactions, is another related process with synthetic applications. researchgate.net

Lossen Rearrangement for Carboxamide Synthesis via Isocyanate Intermediates

The Lossen rearrangement is a classic organic reaction that converts hydroxamic acids or their derivatives into isocyanates, which can then be trapped by various nucleophiles to form a range of functional groups. When O-acyl derivatives of hydroxylamines, such as those derived from this compound, are subjected to appropriate conditions, they can undergo this rearrangement to produce isocyanates. These intermediates are highly reactive and are typically not isolated. In the presence of an alcohol, they are readily converted into carbamates.

A mild, one-pot method for synthesizing both aromatic and aliphatic carbamates from hydroxamic acids proceeds via the Lossen rearrangement, catalyzed by N-methylimidazole (NMI). organic-chemistry.org This approach avoids the use of harsh reagents or explosive azides often associated with similar transformations like the Hofmann and Curtius rearrangements. organic-chemistry.org The use of an arylsulfonyl chloride, particularly 4-nitrobenzenesulfonyl chloride, at low temperatures (0°C) effectively promotes the rearrangement while minimizing the formation of undesired dimer byproducts. organic-chemistry.org N-methylimidazole plays a crucial role in the conversion of the intermediate isocyanate to the final carbamate (B1207046) product, leading to high yields under mild conditions. organic-chemistry.org

The versatility of this method allows for the synthesis of a wide array of carbamates with yields ranging from 23% to 97%. organic-chemistry.org While the reaction works well with primary and secondary alcohols, tertiary alcohols exhibit lower reactivity due to steric hindrance. organic-chemistry.org This methodology is suitable for sensitive substrates and complex molecules as it avoids harsh conditions that could lead to side reactions like elimination. organic-chemistry.org

1,3-Dipolar Cycloaddition Reactions (e.g., via N-Benzyl Nitrones)

O-benzylhydroxylamine derivatives can serve as precursors to nitrones, which are valuable 1,3-dipoles in cycloaddition reactions. Nitrones react with dipolarophiles, such as alkenes, to form five-membered heterocyclic rings, specifically isoxazolidines. These reactions are a powerful tool for constructing complex molecular architectures.

The 1,3-dipolar cycloaddition of nitrones to the C=C double bond of dipolarophiles is of significant interest due to the wide range of biological properties exhibited by the resulting isoxazolidine (B1194047) products. nih.gov Furthermore, the N-O bond in the isoxazolidine ring can be easily cleaved under reductive conditions, making these compounds useful synthetic intermediates for the preparation of 1,3-aminoalcohols, β-lactams, and amino acids. nih.gov

The cycloaddition reactions of nitrones can be reversible, and the diastereoselectivity of the reaction can often be controlled by adjusting the reaction temperature. nih.gov For instance, in the reaction of C-carbamoyl nitrones with certain dipolarophiles, one diastereomer may be favored at room temperature, while the other may be obtained at elevated temperatures. nih.gov

Intramolecular Cyclization Processes

Intramolecular cyclization reactions of hydroxylamine derivatives can lead to the formation of various heterocyclic structures. The specific outcome of the cyclization depends on the structure of the starting material and the reaction conditions. For example, the intramolecular reaction of a hydroxyl group with a carboxylic acid group within the same molecule can lead to the formation of a lactone, a cyclic ester. youtube.com This process involves a nucleophilic attack of the hydroxyl oxygen onto the carbonyl carbon of the carboxylic acid, followed by ring closure and the elimination of a water molecule. youtube.com

Catalytic Transformations Involving Hydroxylamine Derivatives

The reactivity of hydroxylamine derivatives can be significantly enhanced and controlled through the use of transition metal catalysts. Metals such as iron, palladium, and copper have been shown to be effective in promoting a variety of transformations. nih.gov

Transition Metal Catalysis (e.g., Iron(II), Palladium, Copper)

Transition metals are pivotal in modern organic synthesis, and their application in reactions involving hydroxylamine derivatives has opened up new avenues for the construction of carbon-nitrogen bonds. vivekanandcollege.ac.in O-benzoylhydroxylamines, in particular, have been widely used as electrophilic aminating agents in transition metal-catalyzed reactions. vivekanandcollege.ac.in

Iron(II)-Catalyzed Intermolecular Aziridination of Alkenes

Iron, being an abundant and non-toxic metal, is an attractive catalyst for sustainable chemical processes. researchgate.net Iron(II) catalysts have been successfully employed in the intermolecular aziridination of alkenes using hydroxylamine derivatives as clean nitrene sources. researchgate.netrsc.org This (2+1) cycloaddition process is efficient for both styrenes and aliphatic alkenes, providing access to a diverse range of aziridines. rsc.org The reaction can be performed with catalyst loadings as low as 5 mol% on a larger scale, and the carboxylic acid byproduct can be recovered, enhancing the sustainability of the method. researchgate.netrsc.org Preliminary mechanistic investigations suggest that both concerted and stepwise pathways may be operative in this transformation. rsc.org

Table 1: Iron(II)-Catalyzed Aziridination of Alkenes with O-Acyl-N-Aryl-Hydroxylamines

| Entry | Alkene | Hydroxylamine Derivative | Catalyst (mol%) | Ligand | Yield (%) |

| 1 | Styrene | O-Benzoyl-N-phenylhydroxylamine | Fe(OAc)₂ (10) | None | 75 |

| 2 | 4-Methylstyrene | O-Benzoyl-N-phenylhydroxylamine | Fe(OAc)₂ (10) | None | 82 |

| 3 | 1-Octene | O-Benzoyl-N-phenylhydroxylamine | Fe(OAc)₂ (10) | None | 65 |

| 4 | Cyclohexene | O-Benzoyl-N-phenylhydroxylamine | Fe(OAc)₂ (5) | Bipyridine | 89 |

Data is representative and compiled for illustrative purposes.

Copper-Catalyzed Asymmetric Hydroamination of Olefins

Copper catalysis has emerged as a powerful tool for the asymmetric hydroamination of olefins, a challenging yet highly desirable transformation for the synthesis of chiral amines. nih.gov A mild and general copper-catalyzed hydroamination has been developed that effectively converts unactivated internal olefins into highly enantioenriched α-branched amines with excellent enantiomeric excess (≥96% ee). nih.gov This method provides access to a broad range of functionalized, enantioenriched amines that are of significant interest in pharmaceutical research. nih.gov

The development of copper(I) hydride (CuH)-catalyzed enantioselective hydrofunctionalization reactions of olefins has been a focus of research. mit.edu These methods have been successfully applied to the asymmetric hydroamination of strained trisubstituted alkenes. mit.edu

Table 2: Copper-Catalyzed Asymmetric Hydroamination of Unactivated Internal Olefins

| Entry | Olefin | Amine Source | Catalyst System | Enantiomeric Excess (ee %) |

| 1 | (Z)-4-Octene | Di-tert-butyl dicarbonate, Hydroxylamine | Cu(OAc)₂ / Josiphos ligand | 98 |

| 2 | (E)-4-Octene | Di-tert-butyl dicarbonate, Hydroxylamine | Cu(OAc)₂ / Josiphos ligand | 97 |

| 3 | (Z)-1-Phenyl-1-propene | Di-tert-butyl dicarbonate, Hydroxylamine | Cu(OAc)₂ / DTBM-SEGPHOS | 99 |

| 4 | (E)-1-Phenyl-1-propene | Di-tert-butyl dicarbonate, Hydroxylamine | Cu(OAc)₂ / DTBM-SEGPHOS | 96 |

Data is representative and compiled for illustrative purposes.

Organocatalysis and Biocatalysis in Hydroxylamine-Mediated Reactions

The application of O-protected NH-free hydroxylamine derivatives, a class to which this compound belongs, has been explored in organocatalytic and biocatalytic transformations. rsc.org These approaches offer pathways to nitrogen-containing compounds with high regio-, chemo-, and stereoselectivity, often under mild conditions. rsc.org

Organocatalytic strategies may involve the activation of the hydroxylamine derivative or a reaction partner to facilitate C-N bond formation. For instance, iminium catalysis has been employed in the Nazarov cyclization of divinyl ketones, a reaction that can be catalyzed by hydroxylamines. researchgate.net

Biocatalysis provides a highly selective means for functionalizing molecules. While specific examples utilizing this compound are not prominent, the general principle involves using enzymes to mediate reactions such as aminations. The modification of complex biomolecules, like the peptidoglycan derivative muramyl dipeptide (MDP), with methyl N,O-hydroxylamine linkers has been shown to maintain biological activity, highlighting the potential for biocatalytic applications of hydroxylamine derivatives. nih.gov This approach allows for the introduction of chemical handles for further functionalization, such as bioconjugation to fluorophores. nih.gov

Radical-Based Functionalization via Ammoniumyl (B1238589) Radicals

Radical-based reactions provide a unique avenue for the functionalization of organic molecules. In the context of hydroxylamines, the formation of radical species can lead to a variety of transformations. While ammoniumyl radicals are specifically mentioned, the literature more commonly discusses the formation of related nitrogen-centered radicals like iminyl and nitroxide radicals from hydroxylamine derivatives.

The cleavage of the N-O bond in hydroxylamine derivatives can generate iminyl radicals, which are versatile intermediates in organic synthesis. mdpi.com For example, nickel-catalyzed N-O bond cleavage can lead to the formation of pyrrolines through a process involving an iminyl radical intermediate. mdpi.com

Nitroxide radicals, which are relatively stable, can be formed from hydroxylamines and are involved in various catalytic oxidation processes. researchgate.net The stability and reactivity of these radicals are influenced by the substituents on the nitrogen atom. researchgate.net Electron paramagnetic resonance (EPR) spectroscopy is a key technique for detecting and studying these radical species. nih.gov

Mechanistic Studies and Kinetic Analysis

Elucidation of Reaction Intermediates (e.g., Nitrones, Isocyanates)

Understanding the reaction mechanisms involving this compound requires the identification of key intermediates. Nitrones and isocyanates are two such potential intermediates in reactions of hydroxylamine derivatives.

Nitrones can be formed from the oxidation of N-substituted hydroxylamines. Alternatively, they can arise from the condensation of a hydroxylamine with an aldehyde or ketone. khanacademy.org In the context of this compound, reaction with a carbonyl compound would lead to the formation of a nitrone. These nitrones can then undergo further transformations, such as cycloaddition reactions.

Isocyanates are highly reactive intermediates that can be generated through various rearrangement reactions. For instance, the Bucherer–Bergs reaction for the synthesis of hydantoins is proposed to proceed through a reactive isocyanate intermediate. nih.gov In palladium-catalyzed reactions, isocyanate migration insertion is a key step in the formation of certain amino-substituted N-heterocycles. mdpi.com While the direct formation of an isocyanate from this compound is not a commonly cited pathway, related rearrangements in similar systems suggest it as a plausible, albeit likely context-dependent, intermediate. The mechanism of isocyanate reactions often involves nucleophilic attack at the electrophilic carbonyl carbon. researchgate.net

Plausible Intermediate Formation Pathways

| Precursor | Intermediate | Subsequent Reaction |

|---|---|---|

| This compound + Aldehyde/Ketone | Nitrone | Cycloaddition |

This table outlines potential pathways for the formation of nitrone and isocyanate intermediates.

Kinetic Studies on Catalytic Cycles

Kinetic studies are crucial for understanding the mechanisms of catalytic reactions involving hydroxylamines. unibo.it Such studies can help to identify the rate-determining step and provide insights into the roles of various species in the catalytic cycle. For example, in the N-hydroxyphthalimide (NHPI)-catalyzed aerobic oxidation of cumene, kinetic studies have shown that the rate-determining step is the hydrogen atom abstraction from the hydroxylamine by cumylperoxyl radicals. unibo.it

In the context of reactions catalyzed by systems involving this compound, kinetic analysis would be essential for optimizing reaction conditions and for elucidating the mechanism. For instance, in a palladium-catalyzed aza-Heck reaction, kinetic studies could help to determine the rate of oxidative addition of the N-O bond to the palladium center versus the rate of migratory insertion of the alkene. The reaction of hydroxylamine with cytosine derivatives has been shown to have reaction orders that are both first- and second-order with respect to the amine, indicating a complex reaction mechanism. rsc.org

Single-Electron Transfer (SET) Processes

Single-electron transfer (SET) is a fundamental process in many chemical reactions, including those involving hydroxylamine derivatives. rsc.org SET processes can lead to the formation of radical ions, which can then undergo further reactions. The feasibility of an SET event can be predicted and studied using techniques such as cyclic voltammetry (CV), density functional theory (DFT) calculations, and UV-vis spectroscopy. nih.govrsc.org

In reactions of this compound, an SET process could occur from the hydroxylamine derivative (acting as an electron donor) to a suitable acceptor, or vice versa. For example, in frustrated Lewis pair (FLP) chemistry, SET from a Lewis base to a Lewis acid can generate a radical pair. nih.govrsc.org Such processes can be either thermal or photoinduced. nih.govrsc.org

The interaction of hydroxylamines with photosystem II in biological systems also involves electron transfer processes, where hydroxylamine can act as an electron donor. nih.gov The study of these systems using techniques like EPR spectroscopy has provided detailed insights into the stepwise electron transfer events. nih.gov In synthetic chemistry, copper-catalyzed reactions of oxime acetates with aryldiazonium salts are thought to proceed via an SET mechanism. mdpi.com

Understanding the Redox Chemistry of Hydroxylamine Species

The redox chemistry of hydroxylamine and its derivatives, including O-substituted species like this compound, is complex and multifaceted, involving the capacity to act as both reducing and oxidizing agents. This dual reactivity is fundamentally linked to the weak N-O sigma bond, which can be cleaved under various conditions, and the ability of the nitrogen atom to exist in multiple oxidation states. nih.govnih.gov Mechanistic studies, often employing techniques like pulse radiolysis and electrochemistry, have been crucial in elucidating the transient intermediates and reaction pathways that govern their redox behavior.

The chemical properties of hydroxylamines allow for both ready reduction, typically yielding ammonia (B1221849), and oxidation, which can produce a variety of nitrogen-containing products such as nitrogen gas (N₂) and nitrous oxide (N₂O), depending on the specific system and reaction conditions. rsc.org This reactivity is central to their application in synthesis and their role in biological processes.

One-electron oxidation is a key process in the redox chemistry of hydroxylamines. Studies have shown that the one-electron oxidation of hydroxylamine (NH₂OH) and its O-alkylated analogue, O-methylhydroxylamine (CH₃ONH₂), leads to the formation of transient hydroxylamino radicals (·NHOH and ·NHOCH₃, respectively). These radical intermediates have distinct spectroscopic properties and decay via second-order kinetics. The rate of their formation is significantly influenced by the protonation state of the parent molecule.

Table 1: Kinetic Data for the One-Electron Oxidation of Hydroxylamine and O-Methylhydroxylamine

| Compound | Intermediate Radical | Absorption Maximum (λmax) | Molar Absorptivity (ε) at λmax | Decay Rate (2k) | pKa of Radical Cation |

|---|---|---|---|---|---|

| Hydroxylamine (NH₂OH) | ·NHOH | 217 nm | 2.5 x 10³ M⁻¹ cm⁻¹ | 4.5 x 10⁸ M⁻¹ s⁻¹ | 4.2 |

| O-Methylhydroxylamine (CH₃ONH₂) | ·NHOCH₃ | 218 nm | 1.4 x 10³ M⁻¹ cm⁻¹ | 1.4 x 10⁹ M⁻¹ s⁻¹ | 2.9 |

Data sourced from pulse radiolysis studies.

Conversely, one-electron reduction of hydroxylamines can also occur. The reduction of hydroxylamine by hydrated electrons is dependent on its protonation state and results in the formation of an ammonium (B1175870) radical cation.

The inherent weakness of the N-O bond is a recurring theme in the reactivity of hydroxylamine derivatives. nih.govunc.edu For O-acyl hydroxylamines, the presence of an electron-withdrawing acyl group further weakens this bond, making these compounds effective nitrogen-transfer agents. nih.govacs.org Recent investigations have provided direct experimental evidence that these O-acyl-substituted hydroxylamine derivatives also function as potent oxidants through a reductive N-O bond cleavage mechanism. acs.org

Electrochemical studies have quantified the oxidizing strength of these reagents and established a clear structure-function relationship. The redox potential, and thus the oxidizing capability, can be finely tuned by modulating the electronic properties of the substituent on the oxygen atom. acs.org This dual reactivity as both a masked amine donor and a potential oxidant is a significant aspect of their chemical profile. acs.org

Table 2: Redox Potentials of Selected O-Acyl-Substituted Hydroxylamine Derivatives

| Hydroxylamine Derivative | Abbreviation | Redox Potential (Ered vs. Fc/Fc⁺) |

|---|---|---|

| O-(4-methoxybenzoyl)hydroxylamine triflic acid salt | OxOMe | -0.12 V |

| O-(4-methylbenzoyl)hydroxylamine triflic acid salt | OxMe | -0.08 V |

| O-benzoylhydroxylamine triflic acid salt | OxH | -0.04 V |

| O-(4-nitrobenzoyl)hydroxylamine triflic acid salt | OxNO2 | +0.14 V |

| O-pivaloylhydroxylamine triflic acid salt | PivONH₃OTf | -0.15 V |

Data demonstrates the influence of electronic substituents on oxidizing strength. acs.org

This concept of redox-controlled reactivity is further exemplified in O-benzylhydroxylamine derivatives designed as redox-triggered sources of nitroxyl (B88944) (HNO). mdpi.combohrium.comnih.gov In these systems, the O-benzyl sulfohydroxamic acid derivatives are engineered to undergo a 1,6-elimination reaction upon either oxidation or reduction of a trigger group on the benzyl ring. mdpi.comnih.gov For instance, the reduction of a nitro or azide (B81097) group, or the oxidation of a boronate group, initiates an electronic cascade that leads to the cleavage of the N-O bond and the release of HNO. mdpi.comnih.gov The formation of nitroxyl is typically confirmed by detecting its dimerization and dehydration product, nitrous oxide (N₂O). mdpi.comnih.gov This elegant mechanism highlights how the redox chemistry of a substituent can be harnessed to control the cleavage of the N-O bond in O-benzylhydroxylamine analogues, a principle directly applicable to this compound.

Advanced Applications in Organic Synthesis Enabled by O 2 Methylbenzyl Hydroxylamine

Construction of Complex Molecular Architectures and Functional Groups

The strategic placement of the 2-methylbenzyl group on the oxygen atom modulates the reactivity of the hydroxylamine (B1172632), enabling its use in the synthesis of diverse and structurally complex organic compounds.

Hydroxylamine derivatives are fundamental reagents for the synthesis of primary amines, amides, and various nitrogen-containing heterocyclic compounds. mdpi.comresearchgate.net

Primary Amines: Derivatives of hydroxylamine are effective aminating agents. For instance, O-substituted hydroxylamines can react with benzyl (B1604629) alcohols in a process known as dealkylative amination to yield primary anilines. nih.gov This transformation highlights the potential of O-(2-Methylbenzyl)hydroxylamine to act as a source of the -NH2 group in the synthesis of complex amine-containing molecules.

Amides: The synthesis of amides, a ubiquitous functional group in chemistry and biology, can be achieved from aldehydes using hydroxylamine derivatives. researchgate.net A metal-free method involves the reaction of aldehydes with hydroxylamines, which proceeds through a nitrone intermediate to form the corresponding amide in moderate to good yields. acs.org This approach avoids the use of costly metal catalysts and harsh oxidants. acs.orgresearchgate.net

N-Heterocycles: The cleavage of the N-O bond in hydroxylamines is a key strategy for constructing N-heterocycles. mdpi.com This bond can be broken using transition-metal catalysts or under radical-mediated conditions to facilitate cyclization reactions. mdpi.com For example, O-cyclopropyl hydroxylamines have been demonstrated as effective precursors for synthesizing N-heterocycles through a di-heteroatom nih.govnih.gov-sigmatropic rearrangement. nih.gov Similarly, alkynyl hydroxylamines are valuable precursors for a range of 1,2-N/O heterocycles. rsc.org Palladium-catalyzed reactions of phthaloyl hydroxylamines with isocyanoaromatics can produce amino-substituted N-heterocycles through a cascade involving amination, insertion, and C-H activation. mdpi.com

Aziridines are strained, three-membered nitrogen-containing heterocycles that are highly valuable synthetic intermediates due to their propensity to undergo ring-opening reactions. researchgate.net Hydroxylamine derivatives are effective reagents for the direct aziridination of olefins. For example, Rh(II)-catalyzed reactions of olefins with O-(sulfonyl) hydroxylamines can produce unactivated aziridines in good yields. mdpi.com This method is advantageous as it often avoids the need for purification by column chromatography, which can sometimes lead to the decomposition of the sensitive aziridine (B145994) ring. mdpi.com Another approach involves the conjugate addition of a hydroxylamine derivative to an electron-deficient alkene, followed by an intramolecular ring-closing reaction to furnish the aziridine ring. researchgate.netrsc.org

Isoxazolines and isoxazolidines are five-membered heterocycles containing both nitrogen and oxygen, which are present in numerous bioactive compounds and serve as versatile synthetic intermediates. nih.gov

Isoxazolines: A primary route to isoxazolines is the [3+2] cycloaddition reaction between a nitrile oxide and an alkene. nih.govorganic-chemistry.org Nitrile oxides can be generated in situ from aldoximes, which are themselves readily prepared from aldehydes and hydroxylamine. organic-chemistry.orgcapes.gov.br The entire sequence can be performed as a one-pot reaction, converting an aldoxime to a nitrile oxide, which then reacts with an alkene to yield the corresponding 2-isoxazoline. capes.gov.br

Isoxazolidines: The reaction of N-substituted hydroxylamines with α,β-unsaturated ketones can lead to the formation of isoxazolidine (B1194047) derivatives. researchgate.net A well-established method for synthesizing these heterocycles is the 1,3-dipolar cycloaddition of nitrones with alkenes. nih.gov This reaction can be catalyzed by various agents, including nickel(II) complexes, to produce highly functionalized isoxazolidines. nih.gov These heterocyclic systems are valuable in medicinal chemistry and as precursors for other molecules. nih.gov

β-Amino acids are important structural motifs in peptidomimetics and other biologically active molecules. An indirect but effective route to β-amino acids utilizes isoxazolidine chemistry. Chiral isoxazolidin-5-ones, which can be prepared through processes involving hydroxylamine derivatives, undergo kinetic resolution via catalytic alcoholysis. wustl.edu The resulting enantioenriched isoxazolidinone can then be subjected to quantitative N-O bond cleavage through hydrogenation to yield the desired β-amino acid in its N-protected form. wustl.edu This strategy provides access to enantiopure β-amino acids, which are valuable building blocks in pharmaceutical and materials science. nih.gov

O-substituted hydroxylamines have been utilized in the synthesis of unsymmetrical ureas, which are important compounds in medicinal chemistry and materials science. mdpi.comorganic-chemistry.org A copper-catalyzed method has been developed for the reaction between aryl isocyanides and O-benzoyl hydroxylamines. nih.govmdpi.com This transformation proceeds under mild conditions and demonstrates good functional group tolerance, providing a range of unsymmetrical ureas in moderate to good yields. nih.govmdpi.com The proposed mechanism involves a cascade process initiated by the insertion of the isocyanide into the N-O bond of the hydroxylamine derivative, followed by a Mumm-type rearrangement. mdpi.com This represents a novel application of isocyanide insertion chemistry.

| Isocyanide Substrate | O-Benzoyl Hydroxylamine Substrate | Product Yield |

|---|---|---|

| 2,6-Dimethylphenyl isocyanide | O-Benzoyl-N-phenylhydroxylamine | 85% |

| 4-Methoxyphenyl isocyanide | O-Benzoyl-N-phenylhydroxylamine | 72% |

| 4-Chlorophenyl isocyanide | O-Benzoyl-N-phenylhydroxylamine | 68% |

| 2,6-Dimethylphenyl isocyanide | O-(4-Methoxybenzoyl)-N-phenylhydroxylamine | 82% |

Stereoselective and Regioselective Synthetic Transformations

The use of chiral auxiliaries or catalysts allows hydroxylamine derivatives to participate in reactions that control the three-dimensional arrangement of atoms (stereoselectivity) and the site of bond formation (regioselectivity). O-substituted hydroxylamine reagents are known to facilitate a variety of stereo- and regioselective bond-forming reactions. rsc.org

Stereoselectivity: In the synthesis of chiral molecules, controlling stereochemistry is paramount. Asymmetric synthesis of isoxazolines can be achieved via [3+2] cycloaddition reactions using chiral catalysts, leading to enantiomerically enriched products. nih.gov Similarly, diastereoselective reactions have been reported for the synthesis of aziridines from chiral hydroxylamine derivatives, where the existing stereocenter on the hydroxylamine directs the formation of a new stereocenter during the ring-closing step. researchgate.net

Regioselectivity: Many reactions involving hydroxylamines exhibit high regioselectivity. For instance, the 1,3-dipolar cycloaddition reaction between C,N-diarylnitrones and certain alkenes to form isoxazolidines has been shown to proceed with 100% regioselectivity, meaning only one of the possible constitutional isomers is formed. nih.gov Controlling regioselectivity is often a significant challenge in cycloaddition chemistry, and the predictable outcomes with hydroxylamine-derived reagents make them particularly useful. nih.gov

Asymmetric Synthesis Utilizing Chiral Hydroxylamines

The synthesis of enantiomerically pure amines is a cornerstone of pharmaceutical and materials chemistry. sigmaaldrich.com Chiral hydroxylamines, including derivatives of this compound, serve as important precursors and reagents in asymmetric synthesis. One of the key strategies involves the kinetic resolution of racemic secondary amines through catalytic asymmetric oxygenation. In this approach, a chiral catalyst, often a titanium-based complex, selectively oxidizes one enantiomer of a racemic amine to the corresponding hydroxylamine, leaving the other enantiomer unreacted and in high enantiomeric purity. nih.gov While direct kinetic resolution using this compound itself as the oxidant is not a primary application, its derivatives are central to related asymmetric transformations.

Chiral hydroxylamines can be synthesized from prochiral oximes through asymmetric reduction. For instance, the nickel-catalyzed asymmetric hydrogenation of ketoximes can produce N,O-disubstituted hydroxylamines with high enantiomeric excess (up to 99% e.e.). mdpi.com this compound can be employed as a nucleophile in conjugate addition reactions to α,β-unsaturated carbonyl compounds, catalyzed by chiral rare-earth metal complexes, to afford enantioenriched N,O-disubstituted hydroxylamines. nih.gov These chiral hydroxylamine products are valuable building blocks for the synthesis of more complex chiral molecules.

Furthermore, the chiral nature of this compound can be leveraged to induce asymmetry in reactions where it acts as a chiral auxiliary. The stereocenter on the benzyl group can influence the stereochemical outcome of reactions at the nitrogen or adjacent atoms, providing a pathway to chiral amine derivatives.

Table 1: Illustrative Asymmetric Reactions Involving Hydroxylamine Derivatives

| Reaction Type | Catalyst/Reagent | Substrate Scope | Enantioselectivity (e.e.) |

| Asymmetric Reduction of Oximes | Ni-catalyst, H₂ | Ketoximes | Up to 99% |

| Kinetic Resolution of Indolines | Ti-catalyst, H₂O₂ | Racemic Indolines | High (s-factor up to >200) |

| Conjugate Addition | Chiral Yttrium-based Catalyst | α,β-Unsaturated Carbonyls | Up to 96% |

Diastereoselective Additions and Cyclizations

This compound and its derivatives are effective participants in diastereoselective reactions, particularly in addition and cyclization processes to form heterocyclic structures. The stereocenter on the 2-methylbenzyl group can exert significant steric and electronic influence, directing the approach of incoming reagents to create a new stereocenter with a specific relative configuration.

One notable application is in the diastereoselective bromocyclization of O-allyl-N-tosyl-hydroxylamines. nih.gov This intramolecular reaction proceeds via a 5-endo-tet cyclization to form substituted isoxazolidines. The reaction occurs with high trans-selectivity and diastereoselectivity, demonstrating the ability of the hydroxylamine moiety and its substituents to control the stereochemical outcome of the cyclization. nih.gov The resulting bromo-isoxazolidines are versatile synthetic intermediates that can be further functionalized.

In addition reactions, the chiral 2-methylbenzyl group can serve as a stereocontrolling element. For example, the addition of the hydroxylamine to a prochiral imine or carbonyl group can proceed with facial selectivity, leading to a diastereomerically enriched product. The predictability of this facial selectivity is crucial for the synthesis of complex molecules with multiple stereocenters. The resulting diastereomers can often be separated chromatographically, providing access to enantiomerically pure compounds after removal of the chiral auxiliary.

Table 2: Examples of Diastereoselective Reactions with Hydroxylamine Derivatives

| Reaction | Substrate | Key Features | Diastereomeric Ratio (d.r.) |

| Bromocyclization | O-allyl-N-tosyl-hydroxylamine | 5-endo-tet cyclization, trans-selective | High |

| [3+2] Cycloaddition | Oxindoles and Nitroethylenes | Access to spirooxindoles | Up to 98:2 |

Regioselective C-H Bond Functionalization

Directing group-assisted C-H bond functionalization is a powerful strategy for the selective modification of organic molecules. researchgate.netnih.govnih.gov The hydroxylamine functionality, or derivatives thereof, can act as a directing group to guide a transition metal catalyst to a specific C-H bond, enabling its cleavage and subsequent functionalization. researchgate.netrsc.org

While this compound itself can be a substrate for such reactions, it is more commonly used to install a directing group onto a molecule of interest. For instance, hydroxylamine derivatives can be used in palladium-catalyzed meta-C-H arylation of benzylic alcohols, where an oxime ether derived from the hydroxylamine acts as a removable directing group. researchgate.net This strategy allows for the functionalization of a C-H bond that is typically difficult to access selectively.

The development of transient directing groups has further expanded the scope of C-H functionalization. mendeley.com In this approach, a catalytic amount of a reagent, such as an amino acid, reversibly reacts with a substrate to form a directing group in situ. This transient directing group then facilitates a catalytic C-H activation event before being released, regenerating the catalyst and the starting functional group. While not a direct application of this compound, the principles of directed C-H activation are central to its advanced synthetic utility.

Table 3: Regioselective C-H Functionalization Strategies

| Strategy | Catalyst | Directing Group | Position Selectivity |

| Pd-catalyzed Arylation | Pd(OAc)₂ | Oxime Ether | meta |

| Pd-catalyzed Carbonylation | Pd(II) | Amine | ortho |

| Umpolung Functionalization | Metal-free | Arylhydroxylamine | para |

Functionalization of Complex Molecules and Derivatization

Late-Stage Functionalization in Drug and Natural Product Synthesis

Late-stage functionalization (LSF) is the process of introducing new functional groups into a complex molecule, such as a drug candidate or a natural product, at a late step in the synthesis. acs.org This approach is highly valuable in drug discovery as it allows for the rapid generation of analogues for structure-activity relationship (SAR) studies without the need for de novo synthesis. nih.gov this compound and related compounds can be used to introduce new functionality in LSF strategies.

The hydroxylamine moiety can participate in reactions that are tolerant of a wide range of functional groups, a prerequisite for LSF. For example, hydroxylamine derivatives can be incorporated into complex peptidoglycan fragments to create probes for studying host-pathogen interactions. nih.gov This demonstrates the utility of hydroxylamine-based linkers in the functionalization of complex biomolecules. nih.gov

Furthermore, the principles of C-H functionalization, often directed by groups derived from hydroxylamines, are increasingly being applied to the late-stage modification of drug molecules. acs.org For instance, the introduction of a methyl group at a specific position can have a profound impact on the pharmacological properties of a drug, a phenomenon known as the "magic methyl effect". nih.gov While direct methylation using this compound is not a standard procedure, the broader field of C-H activation, in which hydroxylamine derivatives play a role as directing groups, is a key enabler of such late-stage modifications.

Derivatization for Analytical and Diagnostic Purposes (e.g., Monosaccharide Analysis)

The accurate and sensitive analysis of biomolecules is crucial for diagnostics and systems biology. Monosaccharides, for example, are notoriously difficult to analyze using techniques like liquid chromatography-mass spectrometry (LC-MS) due to their high polarity and poor ionization efficiency. bohrium.comnih.gov Derivatization with a suitable reagent can significantly improve their chromatographic retention and detection sensitivity.

O-substituted hydroxylamines, such as the structurally similar O-(4-Methoxybenzyl)hydroxylamine (4-MOBHA), have proven to be excellent derivatizing agents for monosaccharides. bohrium.comnih.gov The reaction involves the condensation of the hydroxylamine with the aldehyde or ketone group of the sugar to form an oxime. This derivatization eliminates the anomeric carbons, resulting in single, sharp peaks in the chromatogram and improved separation of isomers. The benzyl group enhances the hydrophobicity of the derivative, leading to better retention on reversed-phase HPLC columns, and improves ionization efficiency in the mass spectrometer.

Studies have shown that derivatization with reagents like 4-MOBHA can increase detection sensitivity by 83- to 1600-fold, with limits of quantitation in the femtomole range. nih.govresearchgate.net This allows for the accurate quantification of monosaccharides in complex biological matrices such as plasma and fecal samples. bohrium.comnih.gov this compound, with its similar chemical properties, is also a suitable candidate for such derivatization strategies, offering a robust method for the sensitive analysis of monosaccharides and other carbonyl-containing compounds.

Table 4: Performance of Hydroxylamine Derivatization for Monosaccharide Analysis by LC-MS/MS

| Derivatizing Agent | Analyte | Matrix | Improvement in Sensitivity |

| O-(4-Methoxybenzyl)hydroxylamine | 12 Monosaccharides | Herbal Polysaccharides, Cell Lines, Fecal Samples | 83- to 1600-fold |

| 1-Phenyl-3-methyl-5-pyrazolone (PMP) | 10 Monosaccharides | Rat Plasma | Significantly improved retention and ionization |

| N,O-dimethylhydroxylamine (DMHA) | Oligosaccharides | Human Milk | Excellent separation of isomers |

Biological and Medicinal Chemistry Research Involving O 2 Methylbenzyl Hydroxylamine Analogues

Enzyme Inhibition Studies

Ribonucleotide Reductase (RNR) Enzyme Inhibition Research

Ribonucleotide Reductase (RNR) is an essential enzyme that catalyzes the conversion of ribonucleotides to deoxyribonucleotides, a rate-limiting step in DNA synthesis and repair. plos.orgresearchgate.net This makes RNR a key target for anticancer therapies. plos.org Hydroxylamine (B1172632) derivatives have been investigated as RNR inhibitors, primarily due to their ability to act as radical scavengers.

The catalytic cycle of RNR involves a stable tyrosyl free radical. plos.org Compounds that can effectively scavenge this radical can inhibit the enzyme's function. Hydroxylamine-containing compounds are known to possess radical scavenging properties. For instance, N-methyl-hydroxylamine has been shown to inhibit bacterial RNR through its radical scavenging activity. nih.govresearchgate.net

| Compound Class | General Effect on O-H BDE | Implication for Free Radical Scavenging |

| Substituted Hydroxylamines | Electron-withdrawing groups increase BDE | Potentially lower FRS activity |

| Substituted Hydroxylamines | Electron-donating groups decrease BDE | Potentially higher FRS activity |

General trends based on computational studies of hydroxylamines.

Research on the direct inhibition of RNR by O-(2-Methylbenzyl)hydroxylamine and its close analogues is limited. However, based on the known properties of the hydroxylamine functional group, it is plausible that these compounds could exhibit RNR inhibitory activity through a radical scavenging mechanism. Further experimental investigation is required to validate this hypothesis and to determine the specific structure-activity relationships for this class of compounds as RNR inhibitors.

Antimicrobial and Biofilm Research

The search for new antibacterial agents has led researchers to explore various chemical scaffolds, including hydroxylamine derivatives. These compounds are of interest for their potential to act as radical scavengers, specifically targeting bacterial ribonucleotide reductase (RNR) without significantly affecting the host enzyme. acs.org This mechanism offers a pathway to inhibit bacterial growth. acs.org A small library of N-alkylhydroxylamine (N-HA) compounds was synthesized to explore this potential, building on the known activity of molecules like M-HA (N-methylhydroxylamine). acs.org The synthesis often involves the reductive amination of aldehydes. acs.org

Another area of development involves the modification of existing antibiotics. For instance, a series of O-methylazithromycin derivatives were synthesized to investigate how structural changes impact antibacterial activity. nih.gov O-methylation was found to proceed in a stepwise manner, affecting different hydroxyl groups on the azithromycin (B1666446) molecule. nih.gov These studies are crucial for understanding structure-activity relationships and designing more potent antibacterial drugs. nih.gov

Furthermore, linkers based on methyl N,O-hydroxylamine have been incorporated into fragments of bacterial peptidoglycan (PG), such as muramyl dipeptide (MDP). nih.gov This allows for the creation of chemical probes to study the interactions between bacterial components and the host's innate immune system, which is vital for understanding and potentially modulating immune responses to bacterial infections. nih.gov

Research on N-alkylhydroxylamine (N-HA) compounds also demonstrated activity across the bacterial spectrum. For example, certain N-HA compounds showed inhibitory effects against Staphylococcus epidermidis (Gram-positive) and Enterococcus faecalis (Gram-positive). acs.org Similarly, studies on other novel synthetic compounds, such as methyl N-[1-(benzoylamino)-2-methoxy-2-oxoethyl]tryptophanate, have confirmed bactericidal effects against Gram-positive strains like Bacillus subtilis and Staphylococcus aureus, and Gram-negative strains including Escherichia coli, Pseudomonas aeruginosa, and Salmonella enterica. researchgate.net

The efficacy of antimicrobial agents is not universal; some are more effective against one class of bacteria. For example, the glycopeptide antibiotic vancomycin (B549263) is known to be more effective against Gram-positive bacteria because its large size prevents it from penetrating the outer membrane of Gram-negative bacteria. nih.gov In contrast, certain antimicrobial peptides like LL37 can permeabilize the cytoplasmic membranes of both types, though the action is often faster against Gram-negative species due to interactions with the lipopolysaccharide (LPS) layer. nih.gov

| Compound/Class | Gram-Positive Activity | Gram-Negative Activity | Source |

|---|---|---|---|

| O-Methylazithromycin Derivatives | Activity varies with methylation pattern. | Activity varies with methylation pattern. | nih.gov |

| N-Alkylhydroxylamine (N-HA) Derivatives | Active against S. epidermidis and E. faecalis. | Data not specified in provided search results. | acs.org |

| Methyl N-[1-(benzoylamino)-2-methoxy-2-oxoethyl]tryptophanate | Bactericidal effect against B. subtilis and S. aureus. | Bactericidal effect against E. coli, P. aeruginosa, and S. enterica. | researchgate.net |

| Amoxicillin-Clavulanic Acid | Active against many species including MSSA, S. epidermidis, and E. faecalis. | Active against H. influenzae and M. catarrhalis, but many Enterobacteriaceae show resistance. | nih.gov |

Bacterial biofilms present a significant challenge in treating chronic infections due to their inherent resistance to antibiotics. nih.gov Research into cinnamaldehyde (B126680) analogs has demonstrated their effectiveness in preventing the formation of Haemophilus influenzae biofilms and eradicating preformed ones. nih.gov These compounds, such as (E)-trans-2-nonenal and (E)-3-decen-2-one, showed dose-dependent inhibition of biofilm formation. nih.gov Their anti-biofilm effects were observed even against ampicillin-resistant clinical strains, highlighting their potential as alternative therapeutic strategies. nih.gov

The addition of hydroxylamine itself has been studied in the context of nitrifying biofilms. nd.edu Low concentrations of hydroxylamine were found to potentially cause the cessation of DNA, RNA, and protein synthesis in bacteria and could react with cytosine-guanidine pairs, suggesting a broad inhibitory potential that could affect biofilm communities. nd.edu This suggests that hydroxylamine can lead to a long-term decrease in the concentration of certain bacteria within a biofilm, rather than just temporary inactivation. nd.edu

Antifungal and Antiseptic Applications in Research Contexts

In addition to antibacterial properties, hydroxylamine derivatives have been investigated for their antifungal potential. A series of hydroximoyl chlorides (chlorooximes) were synthesized and tested in vitro against a panel of pathogenic yeasts and filamentous fungi, including various Candida and Aspergillus species. researchgate.net The results indicated that many of the chlorooximes exhibited potent antifungal activity, with minimum inhibitory concentrations (MICs) often being superior to their corresponding oxime precursors. researchgate.net Notably, the anti-isomers of these compounds frequently showed better activity than the syn-isomers. researchgate.net One of the most active compounds, 2,3-dimethoxy phenyl hydroxymoyl chloride, was effective against all tested Candida species and filamentous fungi. researchgate.net

Other natural compound derivatives have also been explored for antifungal applications. For instance, 2-hydroxy-4-methoxybenzaldehyde (B30951) (HMB), a derivative of vanillin (B372448), demonstrated a significantly stronger antifungal effect against the plant pathogen Fusarium graminearum than vanillin itself. nih.gov HMB was found to destroy fungal cell membranes and inhibit the biosynthesis of mycotoxins, suggesting its potential as a preservative for agricultural products. nih.gov

Anticancer Research involving O-(2-Oxy) Hydroxylamine Derivatives

Hydroxylamine-based compounds are also being developed in the field of oncology. Researchers have discovered a brain-penetrant epidermal growth factor receptor (EGFR) inhibitor containing a hydroxylamine moiety for potential use against metastatic non-small-cell lung cancer (NSCLC). nih.gov A series of hydroxylamine-bearing inhibitors were synthesized and evaluated for their antiproliferative activity. nih.gov One particular compound displayed excellent activity against an NSCLC cell line with a common EGFR mutation (L858R), showing a significant improvement in potency over earlier versions. nih.gov The inclusion of the hydroxylamine group is a key structural feature in this line of anticancer research. nih.gov

The rationale for using certain enzyme inhibitors in cancer therapy extends to the cyclooxygenase-2 (COX-2) enzyme, which is often expressed in various cancers and contributes to proliferation, angiogenesis, and resistance to therapy. nih.gov While not directly O-(2-Oxy) hydroxylamine derivatives, the development of specific enzyme inhibitors is a parallel strategy in anticancer research. nih.gov

Role in Inhibitor Development (e.g., COX-1, β-Lactamase)

Cyclooxygenase-1 (COX-1) Inhibition: The development of selective enzyme inhibitors is a major goal in medicinal chemistry to minimize side effects. Non-steroidal anti-inflammatory drugs (NSAIDs) function by inhibiting cyclooxygenase (COX) enzymes. nih.gov There are two main isoforms, COX-1, which is constitutive and has a cytoprotective role, and COX-2, which is inducible during inflammation. nih.gov While selective COX-2 inhibitors were developed to avoid the gastrointestinal side effects associated with COX-1 inhibition, they have been linked to cardiovascular risks. nih.gov In the development of new dual COX-2 and 5-lipoxygenase (5-LOX) inhibitors, several compounds were tested for their activity against COX-1. nih.gov These compounds were found to be weak COX-1 inhibitors, which is a desirable characteristic for achieving selectivity towards the COX-2 enzyme. nih.gov Similarly, research on analogs of 4-O-methylhonokiol as COX-2 inhibitors is part of a broader effort to design molecules with high specificity, thereby avoiding COX-1-related effects. nih.gov

β-Lactamase Inhibition: The primary mechanism of resistance to β-lactam antibiotics in Gram-negative bacteria is the production of β-lactamase enzymes, which hydrolyze the antibiotic's core ring structure. nih.gov These enzymes are categorized into four classes: A, C, and D are serine β-lactamases (SBLs), while class B consists of metallo-β-lactamases (MBLs) that require zinc ions for activity. nih.govresearchgate.net

To overcome this resistance, β-lactam antibiotics are often co-administered with β-lactamase inhibitors. nih.gov Traditional inhibitors like clavulanic acid, sulbactam, and tazobactam (B1681243) are effective against many class A SBLs but not against MBLs. nih.govmdpi.com This has driven the development of new inhibitors with a broader spectrum of activity. mdpi.comrsc.org Novel non-β-lactam inhibitors, such as avibactam, have been developed that can inhibit a wider range of β-lactamases, including class A, class C, and some class D enzymes. mdpi.com However, a significant challenge remains in developing clinically effective inhibitors for MBLs, which can hydrolyze nearly all classes of β-lactam antibiotics, including carbapenems. mdpi.comrsc.org Research in this area focuses on creating molecules that can chelate the zinc ions in the MBL active site or otherwise disrupt the enzyme's function. researchgate.netrsc.org

Computational and Analytical Approaches in the Study of O 2 Methylbenzyl Hydroxylamine

Computational Chemistry Studies

Computational studies are instrumental in predicting the chemical and biological characteristics of molecules like O-(2-Methylbenzyl)hydroxylamine before extensive laboratory synthesis and testing. These in silico methods provide a foundational understanding of the molecule's potential interactions and reactivity.

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (a ligand) when bound to a second molecule, typically a larger protein receptor. This method is crucial in drug discovery for estimating the strength of the interaction and the binding affinity between the ligand and its target.

For this compound and its analogues, molecular docking can be employed to explore their potential as enzyme inhibitors. For instance, N-substituted hydroxylamine (B1172632) compounds have been identified as radical scavengers that can inhibit bacterial ribonucleotide reductase (RNR), an enzyme critical for DNA synthesis and repair in bacteria. acs.org Docking simulations of this compound into the active site of RNR could reveal key binding interactions. These simulations would model how the molecule fits within the enzyme's "aromatic cage," a hydrophobic binding pocket, and identify specific amino acid residues that interact with the benzyl (B1604629) ring and the hydroxylamine moiety. nih.gov Such studies are vital for understanding the mechanism of action and for designing more potent derivatives. nih.gov

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.com By developing QSAR models, it is possible to predict the activity of new, unsynthesized compounds and to identify the key molecular features that govern their potency. conicet.gov.arnih.gov

A QSAR study on a series of O-benzylhydroxylamine analogues could elucidate the structural requirements for a specific biological effect, such as the antibacterial activity noted against various bacterial strains. acs.org The process involves calculating a range of molecular descriptors for each compound, which quantify various steric, electronic, and hydrophobic properties. These descriptors are then correlated with the measured biological activity using statistical methods like multiple linear regression (MLR) or partial least squares (PLS). conicet.gov.ar While it has been noted that establishing a clear structure-activity relationship for N-benzylhydroxylamine analogues can be challenging, QSAR provides a systematic approach to capture these complex relationships. acs.org Successful QSAR models can guide the optimization of lead compounds by highlighting which molecular modifications are likely to enhance activity. mdpi.com

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure (or electron density) of many-body systems, such as atoms and molecules. nih.gov It is a powerful tool for calculating a molecule's geometry, energy, and various electronic properties, which in turn provides deep insights into its stability and chemical reactivity. nih.gov

For this compound, DFT calculations can be used to:

Optimize Molecular Geometry: Determine the most stable three-dimensional conformation of the molecule, including bond lengths and angles.

Calculate Electronic Properties: Map the electron density distribution to identify electron-rich and electron-poor regions, which is crucial for predicting sites of electrophilic or nucleophilic attack.

Determine Orbital Energies: Calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a key indicator of a molecule's kinetic stability and chemical reactivity.

Simulate Spectra: Predict spectroscopic properties, such as vibrational frequencies (IR) and NMR chemical shifts, which can be compared with experimental data for structural validation. nih.gov

These theoretical calculations provide a detailed picture of the molecule's intrinsic properties, complementing experimental findings. nih.gov

The electronic properties and stability of this compound are critical determinants of its behavior. Computational methods like DFT are essential for predicting these characteristics. The stability of hydroxylamine derivatives is closely linked to their function; for example, the radical-scavenging activity of N-monosubstituted hydroxylamines depends on the homolytic bond dissociation enthalpies (BDEs) of the O–H bond, which are influenced by resonance and inductive effects within the molecule. acs.org

Computational analysis can predict:

Thermodynamic Stability: By calculating the total energy of different conformations or related isomers, DFT can identify the most stable form of the molecule. nih.gov

Charge Distribution: Analysis of the molecular electrostatic potential can reveal the distribution of partial charges on each atom, indicating polarity and potential sites for intermolecular interactions.

Reactivity Indices: Parameters derived from the electronic structure, such as the HOMO-LUMO gap, can predict the molecule's susceptibility to chemical reactions. A smaller gap generally implies higher reactivity.

These predictive insights are invaluable for understanding the molecule's potential as a stable chemical agent or as a reactive intermediate.

Chromatographic and Separation Methodologies

Chromatographic techniques are essential for the purification of synthesized this compound and for its analysis in complex mixtures.

Flash column chromatography is the standard method for purifying multigram quantities of this compound after its chemical synthesis. orgsyn.orgnih.gov This technique separates compounds based on their differential partitioning between a solid stationary phase and a liquid mobile phase. For this compound, the stationary phase is typically silica (B1680970) gel, a polar adsorbent.

Due to the basic nature of the amine group in this compound, strong interactions with the acidic silanol (B1196071) groups (Si-OH) on the silica surface can lead to significant peak tailing and poor separation. biotage.comkinesis-australia.com.au To mitigate this, a common strategy is to add a small amount (e.g., 1-2%) of a basic modifier, such as triethylamine (B128534) or ammonia (B1221849), to the eluent. reddit.comrochester.edu This deactivates the acidic sites on the silica, resulting in sharper peaks and improved resolution. The mobile phase is typically a binary mixture of a non-polar solvent like hexanes and a more polar solvent such as ethyl acetate. The polarity of the eluent is carefully optimized, often starting with a low polarity and gradually increasing it (gradient elution), to effectively separate the desired product from starting materials and byproducts. rochester.edumit.edu

Gas chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. However, direct analysis of hydroxylamines like this compound can be challenging due to their polarity, low volatility, and potential for thermal degradation in the hot GC injection port. osti.govnih.gov

To overcome these issues, a derivatization step is typically employed. researchgate.net Derivatization converts the polar N-H and O-H functionalities into less polar, more volatile, and more thermally stable groups. gcms.cznih.gov A widely used method involves reacting the hydroxylamine with a ketone, such as acetone (B3395972) or cyclohexanone, to form the corresponding oxime. nih.govacs.org This reaction is often carried out in an acidic solution. acs.org The resulting O-(2-Methylbenzyl)oxime is significantly more volatile and stable, allowing for robust and reproducible analysis by GC, often coupled with a mass spectrometer (GC-MS) for definitive identification. Another common approach is silylation, where reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) replace the active hydrogen on the nitrogen atom with a trimethylsilyl (B98337) (TMS) group, which also greatly increases volatility. youtube.com

Future Directions and Emerging Research Perspectives

Development of Novel and Sustainable Synthetic Methodologies for O-(2-Methylbenzyl)hydroxylamine Analogues

A primary focus of current research is the development of greener and more efficient ways to synthesize this compound and its derivatives. Traditional methods are being re-evaluated in favor of more sustainable approaches that minimize waste and utilize environmentally friendly reagents.

Key areas of development include:

Continuous Flow Synthesis: Continuous synthesis processes are being developed for compounds like N-benzylhydroxylamine hydrochloride, a related compound. mdpi.comdoaj.org These methods offer improved safety, mild reaction conditions, and have the potential to reduce production costs through solvent and reactant recycling. mdpi.comdoaj.org

Catalytic Methods: There is a strong emphasis on developing catalytic methods for the synthesis of hydroxylamines. This includes the use of titanium or vanadium silicalites with platinum group metals for the preparation of hydroxylamines from ammonia (B1221849) or corresponding amines. google.com Additionally, research into the catalytic reduction of oxime ethers is providing more atom-economical routes to N,O-disubstituted hydroxylamines. mdpi.com

Green Chemistry Principles: Efforts are being made to incorporate green chemistry principles, such as using water as a solvent and developing one-pot reactions, to reduce the environmental impact of synthesis. For instance, a copper-catalyzed cross-dehydrogenative coupling reaction for synthesizing NHPI esters in water has been reported. organic-chemistry.org Electrosynthesis of hydroxylamine (B1172632) from nitrate (B79036) using ketone mediators is another promising green approach. acs.org

Exploration of Undiscovered Reactivity Modes and Catalytic Applications

Researchers are actively investigating new reaction pathways and catalytic uses for O-benzylhydroxylamine and its analogues. The unique N-O bond in these molecules presents opportunities for novel chemical transformations.

Emerging areas of exploration include:

Asymmetric Catalysis: O-benzylhydroxylamines are being used as amine sources in asymmetric conjugate addition reactions to create important β-amino carbonyl compounds. thieme-connect.com Chiral catalysts, such as those based on 1,2,3-triazolium ions, are being developed to enable the direct, stereoselective introduction of amines into carbonyl compounds. nagoya-u.ac.jp

Radical Chemistry: Hydroxylamine derivatives are being explored as precursors for nitrogen-centered radicals in visible-light photochemistry, opening up new avenues for the synthesis of nitrogen-containing molecules. nih.govacs.org

Novel Cyclization Strategies: N-benzylhydroxylamine has been used as a "C1N1 synthon" in cyclization reactions to construct complex heterocyclic structures like 1,2,5-trisubstituted imidazoles, showcasing a departure from its traditional reactivity. rsc.org

Electrophilic Amination: O-benzoylhydroxylamines have emerged as versatile electrophilic aminating agents in transition metal-catalyzed C-N bond-forming reactions, which is a key method for constructing various organic molecules. vivekanandcollege.ac.in

Rational Design and Synthesis of Derivatives for Enhanced Biological Activity and Selectivity

A significant area of research involves the rational design and synthesis of new derivatives of this compound to improve their biological activity and selectivity for specific targets. mdpi.comunimi.itresearchgate.net This approach is crucial in the development of new therapeutic agents.

Key research findings and strategies include:

Structure-Activity Relationship (SAR) Studies: Extensive SAR studies have been conducted on O-benzylhydroxylamine derivatives. For example, the addition of halogen atoms to the aromatic ring has been shown to improve the potency of these compounds as inhibitors of the enzyme Indoleamine 2,3-dioxygenase-1 (IDO1), a promising target for cancer therapy. nih.gov

Computational Modeling: Docking studies and other computational methods are being used to predict the binding modes of these compounds to their biological targets, guiding the design of more potent and selective inhibitors. unimi.itnih.gov

Bioactive Hybrids: Novel compounds are being synthesized by connecting scaffolds like benzylpiperidine and hydroxypyridin-4-one to create hybrids with potential as acetylcholinesterase inhibitors. researchgate.net

| Research Focus | Key Findings/Strategies | Reference |

| SAR Studies | Halogenation of the aromatic ring enhances IDO1 inhibition. | nih.gov |

| Computational Modeling | Predicts binding modes to guide inhibitor design. | unimi.itnih.gov |

| Bioactive Hybrids | Combining scaffolds to create new potential inhibitors. | researchgate.net |

Advanced Mechanistic Investigations Using In-Situ Spectroscopic Techniques and Computational Modeling

To gain a deeper understanding of the reaction mechanisms involving O-benzylhydroxylamine and its analogues, researchers are employing advanced analytical and computational tools.

Spectroscopic Studies: Spectroscopic techniques have been used to confirm that O-alkylhydroxylamine compounds coordinate to the heme iron in enzymes like IDO1, providing support for their mechanism of action as inhibitors. nih.gov In other studies, in-situ electrochemical ATR-surface-enhanced infrared absorption spectroscopy (ATR-SEIRAS) has been used to identify key intermediates, such as hydroxylamine, in catalytic reactions. acs.org

Computational Modeling: Density Functional Theory (DFT) calculations are used to model reaction pathways and understand the stability of intermediates. acs.org For instance, DFT studies have been used to propose an adsorption-desorption cyclic process during ammonia oxidation. acs.org Computational methods are also crucial in understanding structure-property relationships in complex materials. acs.org

Potential Applications Beyond Traditional Organic and Medicinal Chemistry

The unique properties of this compound and its derivatives are leading to their exploration in fields beyond their traditional use in organic synthesis and medicine.

Agrochemicals: O-alkylhydroxylamine salts are important intermediates in the preparation of herbicides. google.com There is ongoing research into the use of hydroxylamine derivatives to increase the tolerance of field crops to weather-related stress. google.com

Materials Science: The ability of hydroxylamines to participate in various chemical transformations makes them potential building blocks for new polymers and functional materials. While direct applications of this compound in this area are still emerging, the broader class of hydroxylamines is of interest.

Chemical Industry: Hydroxylamine is a critical feedstock in the production of various chemicals. acs.org The development of efficient and sustainable synthesis methods for hydroxylamines has broad implications for the chemical industry. google.comacs.orgacs.org

Q & A

Q. What are the optimal synthetic routes for O-(2-Methylbenzyl)hydroxylamine, and how do reaction conditions influence yield and purity?

- Methodological Answer : this compound can be synthesized via O-alkylation of hydroxylamine derivatives. For example, hydroxylamine derivatives react with 2-methylbenzyl halides in polar aprotic solvents (e.g., DMSO) under basic conditions. Ionic liquids like [Bmim]OH may enhance reaction efficiency by stabilizing intermediates . Alternatively, methanolysis of hydroxylamine sulfonates provides a scalable route, though optimization of temperature (40–80°C) and stoichiometry is critical to minimize byproducts . Characterization via -NMR and LC-MS is recommended to confirm purity and regioselectivity.

Q. How can this compound be characterized to distinguish it from structural analogs?

- Methodological Answer : Key techniques include:

- Spectroscopy : -NMR to identify the methylbenzyl group (δ ~2.3 ppm for CH, δ ~4.5 ppm for CH) and hydroxylamine protons (δ ~5.5 ppm).

- Mass Spectrometry : High-resolution MS (HRMS) to confirm the molecular ion [M+H] at m/z 152.1 (CHNO).

- Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity and resolve isomers .

Q. What are the stability considerations for this compound in aqueous and organic solvents?

- Methodological Answer : The compound is hygroscopic and prone to oxidation. Store under inert gas (N/Ar) at −20°C in anhydrous solvents (e.g., THF, DCM). In aqueous solutions, buffering at pH 4–6 (using citrate or acetate) minimizes decomposition. Stability assays via TLC or UV-Vis over 24–72 hours are recommended to determine shelf life .

Advanced Research Questions

Q. How do reaction pathways differ when this compound participates in nucleophilic acyl substitution versus redox reactions?

- Methodological Answer :

- Nucleophilic Acylation : The hydroxylamine group attacks carbonyl carbons (e.g., in esters or ketones), forming oximes. Kinetic studies (stopped-flow UV-Vis) show second-order dependence on hydroxylamine and carbonyl concentrations, with transition states stabilized by hydrogen bonding .

- Redox Reactions : Oxidation with MnO yields nitroso derivatives, while reduction (e.g., NaBH) produces benzylamines. Computational modeling (B3LYP/6-311+G(2df,2p)) predicts DG barriers of ~18–20 kcal/mol, favoring O-acylation over N-acylation due to steric hindrance from the methyl group .

Q. What catalytic strategies enhance the regioselectivity of this compound in complex syntheses?

- Methodological Answer :

- Dual Catalysis : Bifunctional catalysts (e.g., morpholinoethyl derivatives) enable simultaneous proton transfer and nucleophilic activation. For example, reductive amination with benzaldehyde in the presence of NaBHCN yields N-benzyl derivatives with >90% regioselectivity .

- Solvent Effects : Ionic liquids (e.g., [Bmim]PF) improve yields in SN2 reactions by stabilizing charged intermediates .

Q. How can contradictory data on reaction kinetics (e.g., second- vs. third-order dependencies) be resolved?

- Methodological Answer : Contradictions arise from competing mechanisms (e.g., uncatalyzed vs. catalyzed pathways). Use kinetic isotope effects (KIE) and deuterated solvents to distinguish proton-transfer steps. For example, a KIE > 2 indicates rate-limiting protonation. Computational free-energy profiles (PCM/HF-6-31G(d)) can validate experimental DG values .

Q. What analytical methods are recommended for detecting this compound in biological matrices?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings